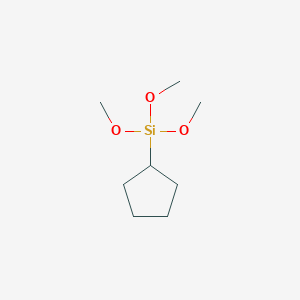
Hydroquinone-d4
Descripción general
Descripción
Hydroquinone-d4, also known as 1,4-benzenediol-d4, is a deuterated form of hydroquinone. It is an aromatic organic compound with the chemical formula C6H2D4O2. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it a valuable compound in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydroquinone-d4 can be synthesized through several methods. One common approach involves the deuteration of hydroquinone using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of benzoquinone-d4. This method involves the reduction of benzoquinone-d4 using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hydroquinone-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to benzoquinone-d4 using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The reaction typically occurs under acidic conditions and results in the formation of benzoquinone-d4.
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction converts this compound back to its corresponding dihydroxybenzene form.
Substitution: this compound can undergo electrophilic aromatic substitution reactions. For example, nitration of this compound using nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitrothis compound.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Nitric acid, sulfuric acid
Major Products:
- Oxidation: Benzoquinone-d4
- Reduction: Dihydroxybenzene-d4
- Substitution: Nitrothis compound
Aplicaciones Científicas De Investigación
Hydroquinone-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry:
- Used as a standard in NMR spectroscopy for studying chemical structures and reaction mechanisms.
- Employed in the synthesis of deuterated compounds for isotopic labeling studies.
Biology:
- Utilized in metabolic studies to trace biochemical pathways involving hydroquinone derivatives.
Medicine:
- Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Industry:
- Applied in the production of high-purity deuterated chemicals for various industrial applications.
Mecanismo De Acción
Hydroquinone-d4 exerts its effects primarily through the inhibition of the enzyme tyrosinase. Tyrosinase is involved in the initial step of melanin biosynthesis, and its inhibition leads to a reduction in melanin production. This mechanism is particularly relevant in the context of skin lightening and depigmentation treatments. The deuterium atoms in this compound may also influence its reactivity and interaction with biological targets, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Hydroquinone-d4 is unique due to its deuterium labeling, which distinguishes it from other hydroquinone derivatives. Similar compounds include:
Hydroquinone: The non-deuterated form, commonly used in skin lightening treatments and photographic development.
Benzoquinone: The oxidized form of hydroquinone, used in various chemical reactions and industrial processes.
Catechol (1,2-benzenediol): An isomer of hydroquinone with hydroxyl groups in the ortho position, used in the synthesis of pharmaceuticals and as a precursor to various chemicals.
This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques, making it an invaluable compound in scientific research.
Propiedades
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBRXMKCJKVMJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480399 | |
| Record name | (~2~H_4_)Benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25294-85-3 | |
| Record name | (~2~H_4_)Benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25294-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile](/img/structure/B142424.png)


![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
![(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B142434.png)



